molecular formula C8H7NO3S B8617734 1,2-Benzisothiazol-3(2H)-one, 4-methyl-, 1,1-dioxide CAS No. 90321-99-6

1,2-Benzisothiazol-3(2H)-one, 4-methyl-, 1,1-dioxide

Cat. No. B8617734
Key on ui cas rn: 90321-99-6
M. Wt: 197.21 g/mol
InChI Key: LWVDCUCGKCOXLT-UHFFFAOYSA-N
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Patent
US05650422

Procedure details

4-Chlorosaccharin was prepared by the same method as used for preparing 4-methylsaccharin using methyl 6-chloro-anthranilate (4.22 g; 22.7 mmol) in acetic acid (22 ml) and conc. HCl (40 ml) and sodium nitrite (1.68 g; 24.3 mmol) in water (7 ml) to prepare the diazonium salt which was added to cupric chloride dihydrate (1.93 g; 11.4 mmol; 0.5 equiv.) and sulfur dioxide (6.5 g; excess) in acetic acid (30 ml)/water (5 ml). The resulting sulfonyl chloride was treated with ammonium hydroxide (150 ml) as previously described to afford 3.07 g (62%) of 4-chlorosaccharin as a pale yellow solid, mp 245°-246° C. 1H nmr (300 MHz, CD3CN): 7.918 (1H, dd, J=7.39, 1.91 Hz); 7.865 (1H, t, J-7.52 Hz); 7.829 (1H, br d, J=7.30 Hz). IR (KBr, CM1): 3570 (s); 3520 (s); 2950 (s,b); 1735 (s); 1630 (m). FDMS: m/e 217 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
4.22 g
Type
reactant
Reaction Step Four
Quantity
1.68 g
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
cupric chloride dihydrate
Quantity
1.93 g
Type
reactant
Reaction Step Seven
Quantity
6.5 g
Type
reactant
Reaction Step Seven
Quantity
30 mL
Type
solvent
Reaction Step Seven
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
150 mL
Type
reactant
Reaction Step Eight
Quantity
22 mL
Type
solvent
Reaction Step Nine
Yield
62%

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:3]=1[C:4](=[O:13])[NH:5][S:6]2(=[O:8])=[O:7].[Cl:14]C1C=CC=C(N)C=1C(OC)=O.N([O-])=O.[Na+].S(=O)=O.S(Cl)(Cl)(=O)=O.[OH-].[NH4+]>C(O)(=O)C.Cl.O>[Cl:14][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:3]=1[C:4](=[O:13])[NH:5][S:6]2(=[O:8])=[O:7] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2C(NS(=O)(=O)C2=CC=C1)=O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
4.22 g
Type
reactant
Smiles
ClC=1C=CC=C(C1C(=O)OC)N
Step Five
Name
Quantity
1.68 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Six
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
cupric chloride dihydrate
Quantity
1.93 g
Type
reactant
Smiles
Name
Quantity
6.5 g
Type
reactant
Smiles
S(=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Nine
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-Chlorosaccharin was prepared by the same method

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(NS(=O)(=O)C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.07 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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